7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one
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Overview
Description
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and photophysical properties. This compound is particularly notable for its fluorescence, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization and decarboxylation to yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. Upon excitation by light, it undergoes intramolecular charge transfer, resulting in fluorescence emission. This property is exploited in various applications, from imaging to sensing. The molecular targets and pathways involved include interactions with cellular components in biological systems and specific binding sites in chemical assays .
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-4-methylcoumarin
- 7-(Diethylamino)-4-hydroxycoumarin
- 7-(Diethylamino)-4-trifluoromethylcoumarin
Uniqueness
Compared to its analogs, 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one exhibits unique photophysical properties, such as a distinct fluorescence emission spectrum and higher stability under various conditions. These characteristics make it particularly valuable in applications requiring precise and reliable fluorescence signals .
Properties
CAS No. |
114145-40-3 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
7-(diethylamino)-4-ethoxychromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-7-8-12-13(18-6-3)10-15(17)19-14(12)9-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
BKTNEFMZEZEBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)OCC |
Origin of Product |
United States |
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